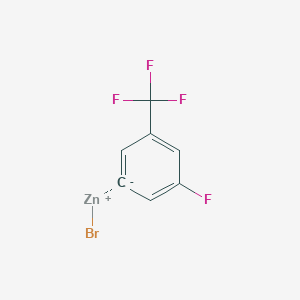
(3-Fluoro-5-(trifluoromethyl)phenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-fluoro-5-(trifluoromethyl)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF): is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile. The presence of both fluorine and trifluoromethyl groups enhances its reactivity and stability, making it a versatile tool in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (3-fluoro-5-(trifluoromethyl)phenyl)zinc bromide typically involves the reaction of 3-fluoro-5-(trifluoromethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-fluoro-5-(trifluoromethyl)phenyl bromide+Zn→(3-fluoro-5-(trifluoromethyl)phenyl)zinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions, such as temperature and pressure, to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: (3-fluoro-5-(trifluoromethyl)phenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like Negishi coupling. It can also participate in oxidative addition and reductive elimination processes.
Common Reagents and Conditions:
Negishi Coupling: Typically involves a palladium or nickel catalyst, a base like triethylamine, and a suitable solvent such as THF or toluene.
Oxidative Addition: Often requires a transition metal catalyst and an oxidizing agent.
Reductive Elimination: Usually facilitated by a reducing agent and a transition metal catalyst.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, (3-fluoro-5-(trifluoromethyl)phenyl)zinc bromide is used for the synthesis of fluorinated aromatic compounds, which are valuable intermediates in the production of pharmaceuticals and agrochemicals.
Biology and Medicine: Fluorinated compounds are known for their enhanced metabolic stability and bioavailability. Therefore, this compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of (3-fluoro-5-(trifluoromethyl)phenyl)zinc bromide involves its role as a nucleophile in cross-coupling reactions. The zinc atom coordinates with the bromide, facilitating the transfer of the phenyl group to the electrophile. This process often involves the formation of a transient organozinc intermediate, which then undergoes further transformations to yield the desired product.
Comparación Con Compuestos Similares
- (4-fluoro-3-(trifluoromethyl)phenyl)zinc bromide
- (2-fluoro-5-(trifluoromethyl)phenyl)zinc bromide
- (3-chloro-5-(trifluoromethyl)phenyl)zinc bromide
Uniqueness: The unique combination of fluorine and trifluoromethyl groups in (3-fluoro-5-(trifluoromethyl)phenyl)zinc bromide enhances its reactivity and stability compared to other organozinc reagents. This makes it particularly valuable in the synthesis of complex fluorinated compounds, which are often challenging to produce using other methods.
Propiedades
Fórmula molecular |
C7H3BrF4Zn |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
bromozinc(1+);1-fluoro-3-(trifluoromethyl)benzene-5-ide |
InChI |
InChI=1S/C7H3F4.BrH.Zn/c8-6-3-1-2-5(4-6)7(9,10)11;;/h2-4H;1H;/q-1;;+2/p-1 |
Clave InChI |
BCHJJTMFZKZQFV-UHFFFAOYSA-M |
SMILES canónico |
C1=[C-]C=C(C=C1C(F)(F)F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















